molecular formula C17H22ClFN2O2 B5550974 1-tert-butyl-N-[2-(2-chloro-6-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide

1-tert-butyl-N-[2-(2-chloro-6-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B5550974
M. Wt: 340.8 g/mol
InChI Key: SHTOYGAEWNHXNT-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic chemicals characterized by the presence of a pyrrolidine ring, a tert-butyl group, and a carboxamide linkage. It shares structural similarities with various other compounds studied for their physical and chemical properties.

Synthesis Analysis

The synthesis of compounds structurally similar to 1-tert-butyl-N-[2-(2-chloro-6-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide often involves multi-step organic reactions. Techniques like nucleophilic aromatic substitution, phosphorylation reaction, and condensation reactions are commonly employed (Hsiao, Yang, & Chen, 2000).

Molecular Structure Analysis

The molecular structure of compounds in this category is often characterized by single crystal X-ray diffraction studies. These structures exhibit features like intramolecular hydrogen bonding, which is crucial for their stability and reactivity (Çolak et al., 2021).

Chemical Reactions and Properties

Compounds with similar structures to 1-tert-butyl-N-[2-(2-chloro-6-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide may undergo reactions like C-Demethylation, characterized by the removal of a methyl group, especially in the presence of liver microsomes. This process can be crucial for understanding their metabolic pathways (Yoo et al., 2008).

Physical Properties Analysis

The physical properties of related compounds typically include high thermal stability, evidenced by high glass transition temperatures and weight loss temperatures. These properties are influenced by the nature of the substituents and the molecular structure (Sanjeevarayappa et al., 2015).

Chemical Properties Analysis

The chemical properties are often defined by factors like solubility in polar solvents, capability to form films, and their response to various chemical reagents. The presence of specific functional groups, like tert-butyl, influences these properties significantly (Yang, Hsiao, & Yang, 1999).

Scientific Research Applications

Synthesis and Material Applications

Polyamides and Polymers

Research on derivatives related to 1-tert-butyl-N-[2-(2-chloro-6-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide has contributed to the development of novel polyamides with unique properties. For instance, studies have demonstrated the synthesis of ortho-linked polyamides and aromatic polyamides utilizing compounds with tert-butyl groups and fluorophenyl components. These polyamides are notable for their high thermal stability, excellent solubility in polar solvents, and the ability to form transparent, flexible films. Such materials find applications in high-performance polymers with potential uses in electronics, coatings, and advanced materials science (Hsiao et al., 2000); (Yang et al., 1999).

Fluorinated Compounds

Fluorination is a key area in medicinal chemistry due to the impact of fluorine atoms on the biological activity of molecules. Compounds with tert-butyl and fluorophenyl groups are used in the synthesis of fluorinated derivatives, which are crucial for drug development and materials science. The development of new fluorinating agents and methods for the introduction of fluorine into organic molecules is an active area of research. Such efforts aim to improve the efficiency and selectivity of fluorination reactions, which are essential for the creation of novel pharmaceuticals and agrochemicals (Umemoto et al., 2010).

Chemical Reactivity and Mechanistic Studies

Ligand Design for Catalysis

The tert-butyl and fluorophenyl components of the molecule can also play a significant role in the design of ligands for catalysis. Research in this area focuses on developing new ligands that can facilitate various chemical transformations, including asymmetric synthesis, hydrogenation reactions, and more. These ligands are essential for the creation of enantioselective catalysts, which are crucial for the synthesis of chiral molecules with applications in pharmaceuticals (Imamoto et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors including its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

properties

IUPAC Name

1-tert-butyl-N-[2-(2-chloro-6-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClFN2O2/c1-17(2,3)21-10-11(9-15(21)22)16(23)20-8-7-12-13(18)5-4-6-14(12)19/h4-6,11H,7-10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTOYGAEWNHXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C(=O)NCCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl-N-[2-(2-chloro-6-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide

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